molecular formula C10H12N2 B139044 1,3,6-Trimethylpyrrolo[1,2-a]pyrazine CAS No. 147674-37-1

1,3,6-Trimethylpyrrolo[1,2-a]pyrazine

Cat. No.: B139044
CAS No.: 147674-37-1
M. Wt: 160.22 g/mol
InChI Key: LTCMZOGYIOLKIY-UHFFFAOYSA-N
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Description

1,3,6-Trimethylpyrrolo[1,2-a]pyrazine is a fused heterocyclic compound comprising a pyrrole ring fused to a pyrazine ring, with methyl substituents at the 1-, 3-, and 6-positions. The trimethyl substitution pattern likely enhances lipophilicity and steric effects, influencing reactivity and interactions with biological targets.

Properties

CAS No.

147674-37-1

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1,3,6-trimethylpyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C10H12N2/c1-7-6-12-8(2)4-5-10(12)9(3)11-7/h4-6H,1-3H3

InChI Key

LTCMZOGYIOLKIY-UHFFFAOYSA-N

SMILES

CC1=CC=C2N1C=C(N=C2C)C

Canonical SMILES

CC1=CC=C2N1C=C(N=C2C)C

Synonyms

Pyrrolo[1,2-a]pyrazine, 1,3,6-trimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Benzo[d]imidazole-Pyrrolo[1,2-a]pyrazine Hybrids

These compounds feature an additional benzoimidazole ring fused to the pyrrolo[1,2-a]pyrazine core. For example, benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine exhibits deep blue fluorescence in aggregated states due to extended π-conjugation. The fusion of a benzene ring enhances fluorescence intensity and cell permeability, making these hybrids promising for bioimaging . In contrast, 1,3,6-trimethylpyrrolo[1,2-a]pyrazine lacks such fused aromatic systems, resulting in simpler electronic properties.

Imidazo[1,2-a]pyrazines

Replacing the pyrrole ring with an imidazole generates imidazo[1,2-a]pyrazines, which are explored as antiviral and anticancer agents. For instance, 2-phenylimidazo[1,2-a]pyrazin-3-amine derivatives inhibit CDK9 and show activity against human coronaviruses .

Hydrogenated Derivatives

Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, synthesized via iridium-catalyzed asymmetric hydrogenation, exhibit reduced aromaticity and increased stereochemical complexity. These derivatives are valuable intermediates for pharmaceuticals, with enantioselectivities up to 95% ee . The saturated backbone improves solubility but diminishes conjugation-related optical properties.

Brominated Pyrrolo[1,2-a]pyrazines

6- and 7-bromo derivatives (e.g., 4j and 4k) are synthesized via N-bromosuccinimide (NBS) bromination. Bromination enhances electrophilicity, enabling cross-coupling reactions for further functionalization . The trimethyl variant lacks such reactive sites, limiting its utility in Suzuki or Buchwald-Hartwig reactions.

Anticancer and Antiviral Activity

Imidazo[1,2-a]pyrazines demonstrate potent anticancer activity (e.g., CDK9 inhibition) and antiviral effects against coronaviruses . In contrast, pyrrolo[1,2-a]pyrazines with methyl substituents (e.g., 1,3,6-trimethyl) may exhibit altered pharmacokinetics due to increased hydrophobicity, though specific data are lacking.

Optical Properties

Benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids show substituent-dependent deep blue emission (λem ≈ 450 nm), with quantum yields enhanced by fused aromatic rings .

Stability and Reactivity

Hydrogenated derivatives (e.g., tetrahydropyrrolo[1,2-a]pyrazines) exhibit improved stability under oxidative conditions compared to aromatic counterparts . Brominated derivatives enable diverse functionalization, whereas methyl groups in this compound may hinder further modification.

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